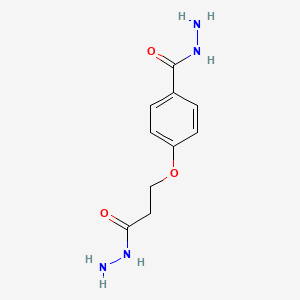

p-(3-Hydrazino-3-oxopropoxy)benzohydrazide

Description

Contextualization of Benzohydrazides and Hydrazine (B178648) Derivatives in Contemporary Organic Synthesis

Hydrazine derivatives and their subclass, benzohydrazides, are a cornerstone of modern organic chemistry and medicinal chemistry. thepharmajournal.comresearchgate.net The hydrazide functional group (-CONHNH2) is a versatile synthon, readily undergoing condensation reactions with aldehydes and ketones to form hydrazones. thepharmajournal.comgoong.com This reactivity is fundamental to the construction of a vast array of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are prevalent scaffolds in pharmacologically active molecules. biointerfaceresearch.com

Benzohydrazides, which contain a benzene (B151609) ring attached to the hydrazide carbonyl group, serve as crucial intermediates in the synthesis of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. thepharmajournal.combiointerfaceresearch.com Beyond their role as synthetic precursors, the N-N single bond and the nucleophilic nitrogen atoms of hydrazines allow them to function as potent ligands in coordination chemistry. rsc.orgchemistry-chemists.com They can coordinate to metal centers in a monodentate, bidentate, or bridging fashion, facilitating the creation of complex metal-organic frameworks (MOFs) and coordination polymers with unique catalytic and material properties. rsc.orgjptcp.com The utility of dihydrazide compounds, in particular, is noted in polymer chemistry, where they act as crosslinking agents and chain extenders in resins and coatings. ac-catalysts.comgantrade.com

Academic Significance and Structural Relevance of p-(3-Hydrazino-3-oxopropoxy)benzohydrazide

The academic significance of this compound, with the chemical formula C₁₀H₁₄N₄O₃, stems directly from its unique molecular architecture. nih.gov While specific studies on this compound are not prevalent in published literature, its structure suggests considerable potential as a specialized building block.

Key Structural Features:

Two Hydrazide Groups: The presence of two terminal hydrazide groups makes it a difunctional molecule. This allows it to act as a symmetrical linker, capable of reacting at both ends to form polymers, macrocycles, or extended networks.

Benzohydrazide (B10538) Core: The rigid aromatic ring provides a well-defined spatial orientation for one of the hydrazide groups.

Flexible Ether Linkage: The propoxy chain (-O-CH₂-CH₂-CO-) connecting the aromatic ring to the second hydrazide group imparts significant conformational flexibility. This combination of a rigid aromatic unit and a flexible aliphatic chain is a common design element in ligands for coordination chemistry and in monomers for polymer science.

The compound's structure makes it an ideal candidate for synthesizing novel polyhydrazides or for use as a cross-linking agent in polymer systems. ac-catalysts.com Its ability to form stable complexes with metal ions suggests potential applications in the development of new catalysts or functional materials. jptcp.comnih.gov

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 4-(3-hydrazinyl-3-oxopropoxy)benzohydrazide | PubChem nih.gov |

| CAS Number | 40835-52-7 | PubChem nih.gov |

| Molecular Formula | C₁₀H₁₄N₄O₃ | PubChem nih.gov |

| Molecular Weight | 238.24 g/mol | PubChem nih.gov |

| InChIKey | JLZMCVVHWMNZOF-UHFFFAOYSA-N | PubChem uni.lu |

Overview of Current Research Trajectories and Identified Knowledge Gaps Pertaining to this compound

A comprehensive search of academic literature reveals a significant knowledge gap regarding this compound. There appear to be no dedicated studies on its synthesis, characterization, or application. The compound is listed in chemical databases and is available commercially, suggesting its use as a chemical intermediate, but its specific research applications are not documented. nih.govchemical-suppliers.eu

Potential Research Trajectories (Inferred from Structure):

Coordination Chemistry: Investigation of its behavior as a ligand with various transition metals to synthesize new coordination polymers or discrete metal complexes. Research could explore the influence of the flexible linker on the resulting network topologies.

Polymer Synthesis: Use as a monomer for condensation polymerization with dicarbonyl compounds to create novel poly(hydrazone-ether)s, which could have interesting thermal or mechanical properties.

Supramolecular Chemistry: Exploration of its ability to form hydrogels or organogels through hydrogen bonding and other non-covalent interactions, a property seen in some dihydrazide derivatives.

Precursor for Heterocycles: Serving as a scaffold for the synthesis of bis-heterocyclic compounds, where two heterocyclic rings are tethered by the central linker. Such molecules are often of interest in medicinal chemistry.

Identified Knowledge Gaps:

Synthesis and Purification: No optimized, peer-reviewed synthetic protocol is available.

Physicochemical Properties: Lack of published data on properties such as melting point, solubility in various solvents, and pKa values.

Spectroscopic and Structural Data: Absence of detailed, published spectroscopic data (NMR, IR, MS) and, most notably, no single-crystal X-ray diffraction data to confirm its solid-state conformation.

Reactivity Profile: A systematic study of its reactivity, including its condensation reactions, coordination behavior, and stability under various conditions, is missing. odu.edu

Research Objectives and Methodological Scope of Investigation for this compound

To address the existing knowledge gaps, a foundational research program for this compound would be necessary.

Research Objectives:

To Establish an Optimized Synthetic Route: Develop a reliable, scalable, and high-yielding synthesis for the compound, likely starting from p-hydroxybenzohydrazide and a suitable three-carbon acylating agent, followed by hydrazinolysis.

To Perform Comprehensive Physicochemical and Structural Characterization: Fully characterize the purified compound to establish a reference dataset for future studies.

To Investigate its Fundamental Reactivity: Explore its utility as a building block in organic and inorganic synthesis by studying its reactions with representative electrophiles (e.g., dialdehydes) and metal precursors.

Methodological Scope:

Synthesis: The synthesis would likely involve a two-step process: (1) N-acylation or O-alkylation of a p-hydroxybenzoic acid derivative, followed by (2) hydrazinolysis of the resulting ester functionalities with hydrazine hydrate (B1144303). biointerfaceresearch.com Reaction progress would be monitored by Thin-Layer Chromatography (TLC).

Purification: Purification of the final product would be achieved through recrystallization or column chromatography.

Characterization: A full suite of analytical techniques would be employed:

NMR Spectroscopy: ¹H and ¹³C NMR to elucidate the proton and carbon framework.

Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H, C=O (amide/hydrazide), and C-O (ether) stretches.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure and intermolecular interactions in the solid state.

Elemental Analysis: To confirm the elemental composition (C, H, N).

Table 2: Proposed Spectroscopic Characterization Data for Investigation

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons (AA'BB' system), diastereotopic methylene (B1212753) protons of the propoxy chain, and distinct, exchangeable N-H protons for the two hydrazide groups. |

| ¹³C NMR | Resonances for aromatic carbons, the two distinct carbonyl carbons, and the aliphatic carbons of the ether linkage. |

| FT-IR (cm⁻¹) | Characteristic absorptions for N-H stretching (hydrazide), C=O stretching (hydrazide), C-O-C stretching (ether), and aromatic C-H and C=C vibrations. |

| Mass Spec (ESI+) | Expected detection of the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺). uni.lu |

Structure

3D Structure

Properties

CAS No. |

40835-52-7 |

|---|---|

Molecular Formula |

C10H14N4O3 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

4-(3-hydrazinyl-3-oxopropoxy)benzohydrazide |

InChI |

InChI=1S/C10H14N4O3/c11-13-9(15)5-6-17-8-3-1-7(2-4-8)10(16)14-12/h1-4H,5-6,11-12H2,(H,13,15)(H,14,16) |

InChI Key |

JLZMCVVHWMNZOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)OCCC(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for P 3 Hydrazino 3 Oxopropoxy Benzohydrazide

Exploration of Precursor Chemistry for the Efficient Synthesis of p-(3-Hydrazino-3-oxopropoxy)benzohydrazide

The successful synthesis of the target compound is contingent on the strategic selection and preparation of its precursors. This involves considering the formation of both the hydrazine (B178648) and benzohydrazide (B10538) functionalities.

Strategies for the Formation of Hydrazine Derivatives Preceding this compound Synthesis

The formation of hydrazide derivatives is a well-established transformation in organic synthesis. The most common and direct method involves the reaction of an ester with hydrazine hydrate (B1144303). This reaction is typically carried out in an alcohol solvent, such as ethanol, and can be driven to completion by refluxing the reaction mixture. The general mechanism involves the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group and the formation of the hydrazide.

In the context of this compound, this strategy would be applied to a diester precursor, resulting in the simultaneous formation of both hydrazide groups. The efficiency of this reaction can be influenced by factors such as the stoichiometry of the reactants, reaction temperature, and time. An excess of hydrazine hydrate is often employed to ensure complete conversion of the ester.

Methodologies for the Construction of the Benzohydrazide Core

The benzohydrazide core of the target molecule is a key structural feature. General methodologies for the synthesis of benzohydrazide derivatives often start from a corresponding benzoic acid or its ester. For instance, 4-hydroxybenzoic acid hydrazide can be prepared by reacting ethyl-4-hydroxybenzoate with hydrazine hydrate. This highlights a common two-step approach where a benzoic acid is first esterified and then converted to the benzohydrazide.

For this compound, the synthesis would logically commence with a para-substituted benzoic acid derivative. A plausible starting material is p-hydroxybenzoic acid or its corresponding ester. This starting material would then be elaborated to introduce the three-carbon chain with a terminal ester group before the final dihydrazide formation step.

Established and Novel Synthetic Routes to this compound

Step-by-Step Synthetic Protocols for this compound

A hypothetical, yet chemically sound, synthetic protocol for this compound can be outlined as a two-step process starting from a readily available precursor like ethyl p-hydroxybenzoate.

Step 1: Synthesis of Diethyl 4-(2-(ethoxycarbonyl)ethoxy)benzoate

The first step would involve the alkylation of the phenolic hydroxyl group of ethyl p-hydroxybenzoate with an ethyl haloacetate, such as ethyl bromoacetate, or reaction with an acrylate (B77674) derivative. A more direct approach to a similar three-carbon linkage involves the reaction of a phenol (B47542) with ethyl 3-bromopropionate in the presence of a base like potassium carbonate in a suitable solvent such as acetone (B3395972) or dimethylformamide (DMF). This Williamson ether synthesis would yield the diester precursor.

Step 2: Synthesis of this compound

The resulting diester from Step 1 would then be treated with an excess of hydrazine hydrate in an alcoholic solvent, likely ethanol. The reaction mixture would be heated under reflux for several hours to ensure the complete conversion of both ester functionalities to their corresponding hydrazides. Upon cooling, the desired product, this compound, would be expected to precipitate from the reaction mixture and could be isolated by filtration, followed by washing and recrystallization to achieve high purity.

The following table outlines a proposed reaction scheme:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Ethyl p-hydroxybenzoate, Ethyl 3-bromopropionate | K₂CO₃, Acetone, Reflux | Diethyl 4-(2-(ethoxycarbonyl)ethoxy)benzoate |

| 2 | Diethyl 4-(2-(ethoxycarbonyl)ethoxy)benzoate | Hydrazine hydrate, Ethanol, Reflux | This compound |

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

The optimization of reaction conditions is a critical aspect of synthetic chemistry to maximize product yield and purity while minimizing reaction time and by-product formation. For the proposed synthesis of this compound, several parameters could be systematically varied.

In the first step (etherification), the choice of base, solvent, and temperature can significantly impact the reaction rate and yield. While potassium carbonate is a common choice, other bases such as cesium carbonate could be explored for potentially higher reactivity. The solvent should be able to dissolve the reactants and be inert under the reaction conditions.

For the second step (hydrazinolysis), the key variables include the molar ratio of hydrazine hydrate to the diester, the reaction temperature, and the reaction time. An increased excess of hydrazine hydrate can drive the reaction towards completion. The temperature is typically at the reflux point of the chosen solvent to ensure a reasonable reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time.

The following table summarizes key parameters for optimization:

| Parameter | Step 1 (Etherification) | Step 2 (Hydrazinolysis) |

| Base | K₂CO₃, Cs₂CO₃, NaH | N/A |

| Solvent | Acetone, DMF, Acetonitrile (B52724) | Ethanol, Methanol, Isopropanol |

| Temperature | Room Temperature to Reflux | Room Temperature to Reflux |

| Reactant Ratio | Stoichiometric or slight excess of alkylating agent | Excess of hydrazine hydrate |

| Reaction Time | Monitored by TLC | Monitored by TLC |

Advanced Synthetic Approaches to this compound

While the classical two-step approach is robust, advanced synthetic methodologies could offer improvements in terms of efficiency, sustainability, and atom economy. One potential advanced approach could involve the use of microwave-assisted synthesis. Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields for the synthesis of hydrazides from esters. Applying microwave heating to the hydrazinolysis of the diester precursor could potentially shorten the reaction time from hours to minutes.

Another advanced strategy could explore a one-pot synthesis from p-hydroxybenzoic acid. This would involve the initial esterification and etherification reactions being carried out in a single reaction vessel, followed by the in-situ addition of hydrazine hydrate to form the final product without the isolation of the intermediate diester. This approach would reduce the number of workup and purification steps, leading to a more streamlined and potentially more cost-effective process. However, the compatibility of the reagents and conditions for each step in a one-pot scenario would need to be carefully investigated and optimized.

Application of Catalytic Methods in the Synthesis of this compound

While specific catalytic methods for the direct synthesis of this compound are not extensively documented in publicly available literature, the synthesis of its precursors can be significantly enhanced through catalysis. A plausible synthetic pathway involves a multi-step approach where catalytic methods can be applied to key transformations.

A proposed synthetic route commences with the esterification of p-hydroxybenzoic acid to yield ethyl p-hydroxybenzoate. This reaction is commonly catalyzed by strong acids such as sulfuric acid. inglomayor.cl More environmentally benign and reusable solid acid catalysts, like modified metal oxides, have also been effectively employed for this transformation, offering high conversion rates. google.com

The subsequent step, a Williamson ether synthesis to couple ethyl p-hydroxybenzoate with an appropriate three-carbon electrophile, such as ethyl 3-bromopropionate, is typically base-catalyzed. wikipedia.orgmasterorganicchemistry.com The choice of base and solvent is critical to the reaction's success. Phase-transfer catalysts can be beneficial in this step to improve the reaction rate and yield by facilitating the interaction between the aqueous and organic phases. numberanalytics.com

The final step involves the hydrazinolysis of the resulting diester intermediate. While this reaction is often carried out by heating with hydrazine hydrate, certain catalysts can promote the conversion of esters to hydrazides. For instance, the use of catalytic amounts of sodium or potassium cyanide has been reported to facilitate this transformation, although such methods require careful handling due to the toxicity of the reagents. More recent advancements have explored the use of solid acid catalysts, such as Hβ type molecular sieves, for the direct synthesis of hydrazides from carboxylic acids and hydrazine hydrate, which could potentially be adapted for the final step in the synthesis of the target molecule. google.com

Table 1: Potential Catalytic Methods in the Synthesis of this compound Precursors

| Reaction Step | Reactants | Catalyst | Potential Advantages |

| Esterification | p-Hydroxybenzoic acid, Ethanol | Solid Acid Catalyst (e.g., modified metal oxide) | Reusability, reduced corrosion, and environmental impact. google.com |

| Ether Synthesis | Ethyl p-hydroxybenzoate, Ethyl 3-bromopropanoate | Phase-Transfer Catalyst | Improved reaction rate and yield, facilitation of biphasic reactions. numberanalytics.com |

| Hydrazinolysis | Diethyl 4-(3-ethoxy-3-oxopropoxy)benzoate, Hydrazine Hydrate | Solid Acid Catalyst | Potential for milder reaction conditions and easier purification. google.com |

Chemo- and Regioselective Synthesis Strategies for this compound

The synthesis of this compound necessitates careful control of chemo- and regioselectivity at various stages to ensure the desired product is obtained with high purity.

Regioselectivity in Williamson Ether Synthesis:

The key step for assembling the core structure of the target molecule is the Williamson ether synthesis, which involves the O-alkylation of ethyl p-hydroxybenzoate. The starting material possesses two potentially nucleophilic sites: the phenolic hydroxyl group and the ester carbonyl oxygen. However, under basic conditions, the phenolic proton is significantly more acidic and will be deprotonated to form a phenoxide ion. This phenoxide is a much stronger nucleophile than the carbonyl oxygen, leading to a highly regioselective attack on the electrophile (e.g., ethyl 3-bromopropionate) at the para-position of the benzene (B151609) ring, thus forming the desired ether linkage. The SN2 nature of the Williamson ether synthesis dictates that the reaction proceeds with high regioselectivity. wikipedia.orgmasterorganicchemistry.com

Chemoselectivity in Hydrazinolysis:

The final step involves the conversion of a diester intermediate, diethyl 4-(3-ethoxy-3-oxopropoxy)benzoate, to the dihydrazide. This transformation requires high chemoselectivity to ensure that both ester groups react with hydrazine hydrate to form the corresponding hydrazides without cleaving the ether bond. Hydrazinolysis of esters is a well-established and generally chemoselective reaction. nih.govresearchgate.net The ether linkage is stable under the typical conditions used for hydrazinolysis (refluxing in an alcoholic solvent with hydrazine hydrate). The primary challenge in this step is ensuring the reaction goes to completion to form the dihydrazide rather than a mixture of mono- and di-substituted products. This can often be achieved by using an excess of hydrazine hydrate and ensuring adequate reaction time.

Table 2: Chemo- and Regioselective Considerations

| Synthetic Step | Challenge | Strategy | Rationale |

| Williamson Ether Synthesis | Regioselective O-alkylation | Use of a suitable base to deprotonate the phenolic hydroxyl group. | The phenoxide ion is a significantly stronger nucleophile than the ester carbonyl oxygen, ensuring attack at the desired position. wikipedia.orgmasterorganicchemistry.com |

| Hydrazinolysis | Complete conversion of both ester groups to hydrazides without ether cleavage. | Use of excess hydrazine hydrate and sufficient reaction time. | The ether bond is chemically robust under standard hydrazinolysis conditions, while an excess of the nucleophile drives the reaction to completion. nih.govresearchgate.net |

Process Development and Scale-Up Considerations for the Production of this compound

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

Route Selection and Optimization:

The proposed three-step synthesis starting from p-hydroxybenzoic acid is a viable route for scale-up. Each step involves well-understood and widely used industrial reactions. For the esterification, while traditional acid catalysis is effective, the use of solid acid catalysts would be advantageous on a large scale due to easier separation, reduced equipment corrosion, and minimized acidic waste streams. google.com The Williamson ether synthesis is also amenable to industrial scale-up, with considerations for efficient mixing and heat transfer being paramount. wikipedia.org

Solvent and Reagent Management:

On a large scale, the choice of solvents is critical. For the Williamson ether synthesis, solvents like acetonitrile or N,N-dimethylformamide are effective but pose environmental and safety concerns. byjus.com Exploring greener solvent alternatives or implementing efficient solvent recovery and recycling systems would be crucial. The use of hydrazine hydrate in the final step requires stringent safety protocols due to its toxicity and potential for explosive decomposition, especially at elevated temperatures. google.com Minimizing the excess of hydrazine hydrate used and implementing robust monitoring and control systems are essential.

Purification and Product Isolation:

The purification of intermediates and the final product on a large scale often relies on crystallization rather than chromatography. The crude product from each step would likely be purified by recrystallization from a suitable solvent. The final product, this compound, is expected to be a solid, which simplifies isolation by filtration. chemmethod.com

Process Safety and Waste Management:

A thorough hazard and operability (HAZOP) study would be necessary to identify and mitigate potential safety risks associated with each step, particularly the handling of hydrazine hydrate. An efficient waste management plan would also be required to handle byproducts and spent reagents in an environmentally responsible manner.

Table 3: Scale-Up Considerations for the Synthesis of this compound

| Process Aspect | Key Consideration | Recommended Approach for Scale-Up |

| Route Efficiency | Minimizing steps and maximizing yield. | Optimization of reaction conditions for each step (temperature, concentration, catalyst loading). |

| Catalyst Selection | Ease of separation and reusability. | Preference for solid acid and phase-transfer catalysts over homogeneous catalysts. google.comnumberanalytics.com |

| Solvent Use | Safety, environmental impact, and cost. | Selection of greener solvents where possible; implementation of solvent recovery systems. |

| Reagent Handling | Safe handling of hazardous materials like hydrazine hydrate. | Implementation of closed-system handling, robust safety protocols, and monitoring. google.com |

| Purification | Efficiency and cost-effectiveness. | Development of robust crystallization procedures for intermediates and the final product. |

| Waste Management | Environmental regulations and cost of disposal. | Implementation of a comprehensive waste treatment and recycling plan. |

Chemical Reactivity, Derivatization, and Transformation Studies of P 3 Hydrazino 3 Oxopropoxy Benzohydrazide

Investigation of Primary Functional Group Reactivity in p-(3-Hydrazino-3-oxopropoxy)benzohydrazide

The reactivity of this compound is largely characterized by the chemistry of its two hydrazide functional groups. These groups, consisting of a hydrazine (B178648) linked to a carbonyl group, possess nucleophilic nitrogen atoms that are central to a variety of chemical transformations.

The terminal amino groups of the hydrazide moieties in this compound readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. This reaction, typically catalyzed by a small amount of acid, results in the formation of hydrazones, which are compounds containing a carbon-nitrogen double bond (C=N-NH). wikipedia.orgresearchgate.net The general mechanism involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. savemyexams.com

The reaction with monofunctional aldehydes or ketones can lead to the formation of mono- or di-substituted hydrazones, depending on the stoichiometry of the reactants. For instance, reaction with two equivalents of a substituted benzaldehyde (B42025) would yield the corresponding bis-hydrazone. These reactions are often straightforward and high-yielding. nih.govajol.info The reactivity of the carbonyl compound can be influenced by electronic and steric factors, with simple alkyl aldehydes generally being more reactive than aryl ketones. nih.gov The stability of the resulting hydrazone can be enhanced by conjugation, as is the case with aromatic aldehydes. mdpi.com

The reaction with 1,2-dicarbonyl compounds can lead to the formation of more complex structures and is a key step in the synthesis of certain heterocyclic systems. nih.gov

Table 1: Representative Condensation Reactions of Hydrazides with Carbonyl Compounds

| Hydrazide Reactant | Carbonyl Reactant | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| Adamantane-1-carbohydrazide | Aromatic Aldehydes/Ketones | Hydrazide-hydrazone | Reflux in ethanol | nih.gov |

| Pyran-3-carbohydrazide derivative | Cyclopentanone/Cyclohexanone | Hydrazide-hydrazone | Reflux in 1,4-dioxane | ajol.info |

| 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzohydrazide | Substituted Benzaldehydes | Hydrazide-hydrazone | Not specified | nih.gov |

| Isatin and 2-thiophenecarboxylic acid hydrazide | Bromo-substituted isatin | Hydrazone derivative | Acid-catalyzed condensation | researchgate.net |

The nucleophilic nitrogen atoms of the hydrazide groups in this compound are susceptible to acylation by reacting with acylating agents such as acyl chlorides or acid anhydrides. wikipedia.orgsavemyexams.com This reaction typically proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent, leading to the formation of N,N'-diacylhydrazines. nih.gov

The reaction can be complicated by the formation of 1,2-diacylhydrazines, especially with highly reactive acylating agents. orgsyn.org Careful control of reaction conditions, such as low temperatures and the use of an appropriate base to neutralize the liberated acid (e.g., HCl from an acyl chloride), is often necessary to achieve selective mono- or di-acylation. google.com The choice of solvent also plays a crucial role in the reaction's outcome. The acylation can be directed to either one or both of the hydrazide functionalities, depending on the stoichiometry and reaction conditions.

Table 2: Examples of Acylation Reactions with Hydrazides

| Hydrazide Reactant | Acylating Agent | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Hydrazine | Acyl Chloride | Hydrazide | Continuous addition at low temperature limits bis-hydrazide formation. | google.com |

| Resin-bound Benzoic Hydrazide | Bromoacetic Acid/DIC | N-acylated Hydrazide | Acylation is rapid (within 10 minutes at 37°C). | nih.gov |

| Isoniazid | Substituted Benzoyl Chloride | N,N'-Diacylhydrazine | Reaction stirred at room temperature in dichloromethane. | nih.gov |

| Hydrazine | Acid Anhydrides | Acyl Hydrazide | Can lead to the formation of 1,2-diacylhydrazines. | orgsyn.org |

Alkylation of the hydrazide groups in this compound can be achieved using alkylating agents like alkyl halides. mt.com This reaction introduces an alkyl group onto one or more of the nitrogen atoms. However, direct alkylation of hydrazines and their derivatives with alkyl halides is often inefficient due to a lack of control over the level of substitution, potentially leading to a mixture of mono-, di-, tri-, and even tetra-alkylated products. wikipedia.org The use of a base is typically required to scavenge the acid generated during the reaction. wikipedia.org

More controlled and selective alkylation can be achieved through alternative methods. One such method involves the formation of a nitrogen dianion using a strong base like n-butyllithium, followed by reaction with an alkyl halide. This approach allows for selective mono- or dialkylation. organic-chemistry.org Another strategy is the reduction of hydrazones to produce 1,1-dialkylated hydrazines. wikipedia.org The Gabriel synthesis, which uses a phthalimide (B116566) anion as an amine precursor, can also be adapted to produce N-alkylated hydrazine derivatives. wikipedia.orgresearchgate.net

Cyclization Reactions and Heterocyclic Compound Formation from this compound

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. These reactions often involve the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.

For example, condensation with β-dicarbonyl compounds, such as 2,4-pentanedione, can lead to the formation of pyrazole (B372694) rings. wikipedia.org The reaction proceeds through the formation of a hydrazone at one carbonyl group, followed by nucleophilic attack of the secondary amine of the hydrazide onto the second carbonyl group and subsequent dehydration. Similarly, reaction with α,β-unsaturated ketones can also yield pyrazoline derivatives. researchgate.net

Another important class of heterocycles accessible from hydrazides are the 1,3,4-oxadiazoles. These can be synthesized by the cyclodehydration of N,N'-diacylhydrazine precursors, which are formed by the acylation of the starting hydrazide. nih.gov This transformation is often achieved by heating with a dehydrating agent such as phosphoryl chloride.

Furthermore, reactions with compounds containing both a carbonyl group and a suitable leaving group can lead to the formation of other heterocyclic systems. The specific outcome of these cyclization reactions is highly dependent on the nature of the co-reactant and the reaction conditions employed. researchgate.netresearchgate.netresearchgate.net

Exploration of the Redox Chemistry of this compound

The hydrazide functional groups in this compound are susceptible to oxidation. The oxidation of aromatic hydrazides can lead to the formation of aromatic diazenes. odu.edudigitellinc.comorganic-chemistry.orgacs.org A variety of oxidizing agents can be employed for this transformation.

Recent research has focused on the development of greener oxidation protocols. For instance, the use of a metal-free, recyclable oxoammonium salt like Bobbitt's salt has been shown to effectively oxidize a range of aryl hydrazides at room temperature. odu.eduorganic-chemistry.orgodu.edu The reaction is believed to proceed via a polar hydride transfer mechanism. digitellinc.comorganic-chemistry.orgacs.org It has been observed that electron-rich aryl hydrazides tend to oxidize faster than their electron-deficient counterparts under these conditions. organic-chemistry.orgacs.org This method has been shown to be chemoselective, tolerating other functional groups like aliphatic alcohols. acs.orgodu.edu

Conversely, the carbonyl groups within the hydrazide moieties can potentially be reduced, although this is a less common transformation compared to the oxidation of the hydrazine part. The stability of the hydrazone intermediate formed in condensation reactions can sometimes prevent further reduction. mdpi.com

Structure-Reactivity Relationships and Reaction Mechanism Elucidation for this compound Transformations

The reactivity of this compound is intricately linked to its molecular structure. The presence of two hydrazide groups at opposite ends of the molecule allows it to act as a bifunctional building block. The electronic nature of the p-substituted benzene (B151609) ring influences the nucleophilicity of the benzohydrazide (B10538) moiety.

In condensation reactions, the rate of hydrazone formation is influenced by the electronic properties of the carbonyl compound and the pH of the reaction medium. nih.gov For instance, alkyl aldehydes react faster than aryl aldehydes due to the lack of conjugation that needs to be disrupted in the tetrahedral intermediate. nih.gov

In redox reactions, a clear structure-reactivity relationship has been observed. For the oxidation of aryl hydrazides, there is no direct correlation between the pKa values of the hydrazides and the reactivity of their neutral forms. mdpi.com However, a linear correlation has been found for the enolate species of aryl hydrazides. mdpi.com The enolate forms of these compounds are exceptionally reactive towards oxidation. mdpi.com Computational studies on the oxidation of aromatic hydrazides with oxoammonium salts suggest a hydride transfer mechanism, with a facile transfer from a nitrogen atom to the oxygen of the oxidant. acs.org

The stability of reaction intermediates, such as hydrazones, is also a key factor. Conjugation with the butadiene moiety in certain systems can lead to highly stable Schiff base intermediates that are resistant to reduction. mdpi.com The stereochemistry of the products, particularly in cyclization reactions, is also governed by the structure of the starting materials and intermediates. nih.gov

Theoretical and Computational Chemistry Applied to P 3 Hydrazino 3 Oxopropoxy Benzohydrazide

Quantum Chemical Investigations of the Electronic Structure and Energetics of p-(3-Hydrazino-3-oxopropoxy)benzohydrazide

Detailed research findings from studies on analogous benzohydrazide (B10538) and hydrazone derivatives reveal significant insights into their electronic nature. rsc.orgpensoft.net The electronic properties are largely governed by the interplay between the aromatic ring, the ether linkage, and the two hydrazide moieties. The hydrazide groups, in particular, are known to be versatile functional groups that can act as both hydrogen bond donors and acceptors.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. In similar structures, the HOMO is often localized on the electron-rich parts of the molecule, such as the hydrazide groups and the oxygen of the ether linkage, indicating these are the likely sites for electrophilic attack. nih.govnih.gov Conversely, the LUMO tends to be distributed over the aromatic ring and the carbonyl groups, suggesting these areas are susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. scirp.orgscilit.comorientjchem.org A smaller gap generally implies higher reactivity.

Molecular electrostatic potential (MEP) mapping is another powerful tool that visualizes the charge distribution on the molecular surface. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the carbonyl oxygen atoms and the nitrogen atoms of the hydrazide groups, highlighting their nucleophilic character and ability to coordinate with metal ions. nih.gov Positive potential (blue regions) would be expected around the amine hydrogens, indicating their electrophilic nature.

Illustrative Quantum Chemical Data for this compound

This table presents hypothetical data based on DFT calculations of similar hydrazide compounds.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the electron-donating ability. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest unoccupied molecular orbital, related to the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of the propoxy chain and the rotational freedom around the various single bonds in this compound give rise to a complex conformational landscape. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule.

Molecular dynamics (MD) simulations provide a way to explore the conformational space of the molecule over time, taking into account temperature and solvent effects. mdpi.com An MD simulation of this compound in an aqueous environment would reveal the dynamic behavior of the molecule, including the flexibility of the propoxy chain and the interactions of the hydrazide groups with water molecules. consensus.app Such simulations are crucial for understanding how the molecule behaves in a biological context.

Illustrative Conformational Energy Profile

This table shows hypothetical relative energies for different conformers of this compound.

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | 180° (anti) | 0.0 | 65 |

| B | 60° (gauche) | 1.2 | 25 |

Computational Modeling of Reaction Pathways and Transition States for this compound Transformations

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. The hydrazide moieties are the most reactive sites, and they can undergo a variety of transformations, such as condensation reactions with aldehydes and ketones to form hydrazones. numberanalytics.comlibretexts.orgnih.gov

Theoretical studies on hydrazone formation have shown that the reaction proceeds through a nucleophilic addition of the hydrazine (B178648) to the carbonyl group, followed by a dehydration step. acs.orgnih.gov The reaction is often catalyzed by acid. nih.gov Computational methods can be used to calculate the energy barriers (activation energies) for each step of the reaction and to determine the structure of the transition states. This information is vital for predicting reaction rates and for understanding how the reaction might be influenced by substituents or catalysts.

The hydrolysis of the hydrazide or a corresponding hydrazone is another important transformation that can be modeled. acs.orgnih.gov These studies can reveal the stability of the compound under different pH conditions.

Application of Density Functional Theory (DFT) and Ab Initio Methods to Understand the Reactivity Profile of this compound

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying molecules of this size. nih.govresearchgate.netnih.gov DFT calculations are employed to determine the optimized geometry, electronic structure, and vibrational frequencies of the molecule. rsc.orgnih.gov Various reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness, can be calculated from the HOMO and LUMO energies obtained from DFT. nih.govscilit.comorientjchem.org These descriptors provide a quantitative measure of the molecule's reactivity.

Ab initio methods, which are based on first principles without the use of empirical parameters, can provide even more accurate results, albeit at a higher computational expense. nih.govresearchgate.net These methods are particularly useful for benchmarking DFT results and for studying reaction mechanisms where electron correlation effects are important. For this compound, ab initio calculations could be used to obtain highly accurate energies for different conformers or to investigate the details of a specific reaction pathway. nih.gov

Together, DFT and ab initio methods provide a powerful toolkit for building a comprehensive understanding of the chemical behavior of this compound, from its fundamental electronic properties to its reactivity in chemical transformations. researchgate.net

Applications of P 3 Hydrazino 3 Oxopropoxy Benzohydrazide in Advanced Chemical Research

p-(3-Hydrazino-3-oxopropoxy)benzohydrazide as a Versatile Synthetic Building Block for Complex Chemical Architectures

The structure of this compound, featuring two reactive hydrazide functional groups (-C(=O)NHNH₂), theoretically positions it as a valuable bifunctional building block in organic synthesis. Hydrazides are known to be versatile precursors for the synthesis of a wide array of heterocyclic compounds. researchgate.netorganic-chemistry.org They can undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones, which are themselves important intermediates. doi.org Furthermore, the presence of two hydrazide moieties suggests its potential use as a cross-linking agent or a monomer in polymerization reactions.

Development of Novel Ligands and Metal Complexes Incorporating this compound Derivatives

Benzohydrazide (B10538) and its derivatives are well-documented for their ability to act as ligands, coordinating with various metal ions to form stable metal complexes. doi.orgnih.govresearchgate.net The coordination typically occurs through the carbonyl oxygen and the terminal nitrogen atom of the hydrazide group. Given that this compound possesses two such functionalities, it could potentially form multinuclear metal complexes or polymeric coordination compounds. The nature of the metal ion and the reaction conditions would be expected to influence the resulting complex's geometry and coordination mode. doi.org The synthesis of such complexes could lead to materials with interesting magnetic, electronic, or catalytic properties.

Potential in Supramolecular Assembly and Self-Assembled Systems Facilitated by this compound

The hydrogen bonding capabilities of the hydrazide groups, with both hydrogen bond donors (N-H) and acceptors (C=O), suggest a potential role for this compound in supramolecular chemistry. These interactions can drive the self-assembly of molecules into well-ordered, higher-dimensional structures. The linear nature of the linker between the two hydrazide groups could facilitate the formation of extended networks or sheets.

Role in Polymer Chemistry and Functional Material Science Utilizing this compound

The bifunctional nature of this compound makes it a candidate for applications in polymer chemistry and material science.

Integration into Functional Polymeric Architectures for Specific Chemical Applications

This compound could serve as a monomer or a cross-linking agent in the synthesis of polyhydrazides. Polyhydrazides are a class of polymers known for their thermal stability and have been investigated for various applications. The specific structure of this compound, with its flexible propoxy linker, could impart specific solubility and processing characteristics to the resulting polymers.

Analytical and Spectroscopic Characterization Methodologies for P 3 Hydrazino 3 Oxopropoxy Benzohydrazide and Its Derivatives

Advanced Chromatographic Separation Techniques for p-(3-Hydrazino-3-oxopropoxy)benzohydrazide Analysis (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and analysis of benzohydrazide (B10538) derivatives due to its high resolution and sensitivity. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column (octadecylsilane), is used in conjunction with a polar mobile phase. abechem.com The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. abechem.comthepharmajournal.com To ensure good peak shape and reproducibility, a buffer is often incorporated into the mobile phase to control the pH. thepharmajournal.com Given the basic nature of the hydrazide groups, an acidic additive like trifluoroacetic acid (TFA) or formic acid can be used to improve peak symmetry. pschemicals.com Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the benzohydrazide moiety provides strong chromophoric activity. abechem.com

The development of a specific HPLC method for this compound would involve optimizing the mobile phase composition to achieve adequate retention and separation from any impurities or starting materials. Gradient elution, where the concentration of the organic modifier is increased over the course of the analysis, may be employed to ensure the timely elution of all components. mdpi.com While specific retention times are not yet published for this compound, analogous benzohydrazide derivatives have been successfully separated and analyzed using these methods.

Table 1: Typical RP-HPLC Parameters for Analysis of Benzohydrazide Derivatives

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) thepharmajournal.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture abechem.comthepharmajournal.com |

| Additives | Phosphate buffer or Trifluoroacetic Acid (TFA) thepharmajournal.compschemicals.com |

| Flow Rate | 1.0 mL/min abechem.com |

| Detection | UV Absorbance (e.g., 209-254 nm) abechem.com |

| Temperature | Ambient |

Spectroscopic Identification and Comprehensive Structural Elucidation Methods for this compound (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

A combination of spectroscopic techniques is essential for the unambiguous identification and detailed structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. In a solvent such as DMSO-d₆, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene ring, the protons of the ethoxy bridge, and the N-H protons of the two hydrazide groups. sapub.org The aromatic protons would likely appear as a set of doublets in the δ 7.0-8.0 ppm range. sapub.org The -OCH₂- and -CH₂CO- protons of the propoxy linker would exhibit characteristic multiplets. The N-H protons of the hydrazide moieties are expected to appear as exchangeable singlets, often at a downfield chemical shift.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for the carbonyl carbons in the δ 161-162 ppm range. sapub.org Aromatic carbons would resonate between δ 100-150 ppm. nih.gov The carbons of the propoxy group would be found in the more upfield region of the spectrum.

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₁₄N₄O₃), the calculated monoisotopic mass is 238.1066 Da. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass. researchgate.net Predicted collision cross section (CCS) values can also be calculated for different adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, which aids in identification.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 239.11388 |

| [M+Na]⁺ | 261.09582 |

| [M-H]⁻ | 237.09932 |

| [M+K]⁺ | 277.06976 |

| Data sourced from PubChem CID 3016226. |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, and C-O functional groups. The N-H stretching vibrations of the hydrazide groups typically appear in the region of 3200-3400 cm⁻¹. nih.gov The carbonyl (C=O) stretching vibrations of the two amide groups would be observed as strong bands around 1600-1650 cm⁻¹. sapub.org The C-O stretching of the ether linkage would likely be found in the 1200-1250 cm⁻¹ region.

Application of X-ray Crystallography for Solid-State Structure Determination of this compound and its Analogues

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unequivocal confirmation of its structure. The analysis would reveal the conformation of the propoxy chain and the relative orientation of the benzohydrazide and the terminal hydrazide groups. Studies on related aromatic hydrazide derivatives have shown that these molecules often crystallize in common space groups like P-1 or P2₁/n and exhibit extensive hydrogen bonding networks involving the hydrazide moieties. uni.lu These hydrogen bonds play a crucial role in stabilizing the crystal packing. While a crystal structure for this compound has not been reported in the literature, the successful crystallographic analysis of numerous benzohydrazide analogues demonstrates the feasibility and utility of this technique.

Method Development for Quantitative Analysis of this compound in Research Matrices

The quantitative analysis of this compound in various research matrices, such as in vitro reaction mixtures or biological fluids, would necessitate the development and validation of a robust analytical method. HPLC with UV detection is a primary candidate for such a method due to its specificity and sensitivity. abechem.com

Method development would begin with establishing linearity by analyzing a series of calibration standards of known concentrations to generate a standard curve. The accuracy and precision of the method would then be evaluated by analyzing quality control samples at different concentration levels. The limit of detection (LOD) and limit of quantification (LOQ) would also be determined to define the sensitivity of the assay. thepharmajournal.com

In cases where the concentration of the analyte is very low or the matrix is complex, pre-column derivatization can be employed to enhance detection. abechem.com For instance, the hydrazine (B178648) moieties could be reacted with a derivatizing agent to form a highly chromophoric or fluorophoric product, thereby increasing the sensitivity of the HPLC method. abechem.com The stability of this compound in the specific research matrix would also need to be assessed to ensure the reliability of the quantitative data.

Future Prospects and Emerging Research Directions for P 3 Hydrazino 3 Oxopropoxy Benzohydrazide

Exploration of Unconventional Reactivity Patterns and Unanticipated Chemical Transformations of p-(3-Hydrazino-3-oxopropoxy)benzohydrazide

The presence of two hydrazide groups with differing electronic environments—one directly attached to the aromatic ring and the other at the terminus of the propoxy chain—suggests the potential for selective and unconventional reactivity. Future research could focus on exploiting these differences to achieve novel chemical transformations.

One promising area of investigation is the exploration of intramolecular cyclization reactions. The flexible propoxy linker could facilitate the interaction between the two hydrazide groups, potentially leading to the formation of novel macrocyclic structures. The conditions for such cyclizations could be fine-tuned to control the ring size and conformation, yielding a new class of macrocycles with potential applications in host-guest chemistry and as ionophores.

Furthermore, the dihydrazide nature of this compound makes it an ideal candidate for participation in multicomponent reactions. By reacting with various electrophiles, such as aldehydes, ketones, and dicarbonyl compounds, a diverse library of complex heterocyclic structures could be synthesized in a single step. These reactions could lead to the discovery of novel scaffolds with potential biological activities.

The exploration of the compound's reactivity under non-traditional conditions, such as photochemical or electrochemical stimulation, could also unveil unanticipated chemical transformations. For instance, photochemical activation might lead to novel rearrangement or fragmentation pathways, while electrochemical oxidation or reduction could generate reactive intermediates capable of undergoing unique coupling reactions.

Table 1: Potential Unconventional Reactions of this compound

| Reaction Type | Potential Reactants | Potential Products | Research Focus |

| Intramolecular Cyclization | Acid/Base Catalysis, High Dilution | Macrocyclic Dihydrazides | Synthesis of novel macrocycles |

| Multicomponent Reactions | Aldehydes, Ketones, Diketones | Complex Heterocycles (e.g., pyrazoles, pyridazines) | Diversity-oriented synthesis of bioactive scaffolds |

| Photochemical Reactions | UV/Visible Light | Rearranged Isomers, Fragmentation Products | Discovery of novel reaction pathways |

| Electrochemical Reactions | Anodic Oxidation/Cathodic Reduction | Dimerized or Polymerized Species | Electrosynthesis of novel materials |

Synergistic Research with Nanotechnology and Interface Chemistry Utilizing this compound

The bifunctional nature of this compound makes it an excellent candidate for synergistic research with nanotechnology and interface chemistry. The two hydrazide groups can act as versatile anchors for grafting the molecule onto the surface of various nanomaterials, such as gold nanoparticles, quantum dots, and carbon nanotubes. This surface functionalization can impart new properties to the nanomaterials and enable their use in a wide range of applications.

One potential application is in the development of targeted drug delivery systems. The hydrazide groups can be used to conjugate the molecule to drug-loaded nanoparticles, while the aromatic ring and ether linkage can be further modified with targeting ligands, such as antibodies or peptides. This would allow for the specific delivery of the therapeutic payload to diseased cells, minimizing off-target effects.

In the realm of interface chemistry, this compound could be employed to modify the surface of electrodes and sensors. The formation of self-assembled monolayers (SAMs) on conductive surfaces could be achieved through the chemisorption of the hydrazide groups. These SAMs could then be used to create highly sensitive and selective sensors for the detection of specific analytes.

Moreover, the ability of the dihydrazide to act as a cross-linking agent could be exploited in the fabrication of novel hydrogels and polymer networks. By reacting with dialdehydes or other suitable cross-linkers, three-dimensional networks with tunable mechanical and swelling properties could be prepared. These materials could find applications in tissue engineering, soft robotics, and as smart materials responsive to external stimuli.

Computational Design of Novel this compound Derivatives with Precisely Tailored Chemical Properties

Computational chemistry offers a powerful toolkit for the rational design of novel derivatives of this compound with precisely tailored chemical properties. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the parent molecule and its derivatives. mdpi.com This would provide valuable insights into the structure-property relationships and guide the synthesis of new compounds with desired characteristics.

Molecular docking and quantitative structure-activity relationship (QSAR) studies could be utilized to design derivatives with enhanced biological activity. researchgate.net By computationally screening a virtual library of derivatives against a specific biological target, such as an enzyme or a receptor, lead compounds with high binding affinity and selectivity could be identified. This in silico approach can significantly accelerate the drug discovery process and reduce the need for extensive experimental screening.

Furthermore, molecular dynamics (MD) simulations can be used to study the conformational dynamics and self-assembly behavior of this compound and its derivatives. rsc.org These simulations can provide a detailed understanding of how the molecules interact with each other and with their environment, which is crucial for the design of new materials with specific self-assembling properties.

Table 2: Computational Methods for the Design of this compound Derivatives

| Computational Method | Information Obtained | Application |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties | Guiding synthesis, understanding reaction mechanisms |

| Molecular Docking | Binding affinity and mode to biological targets | Drug design, identifying lead compounds |

| QSAR | Correlation between chemical structure and biological activity | Predicting the activity of new derivatives |

| Molecular Dynamics (MD) | Conformational dynamics, self-assembly behavior | Design of self-assembling materials, understanding intermolecular interactions |

Broader Impact on Fundamental Organic Chemistry Principles and Methodological Innovations through Research on this compound

Research on this compound has the potential to make a broader impact on fundamental principles of organic chemistry and drive methodological innovations. The study of this multifunctional molecule can provide deeper insights into the interplay of different functional groups and their influence on reactivity and molecular properties.

The development of selective transformations of one hydrazide group in the presence of the other would contribute to the advancement of protecting group chemistry and the synthesis of complex molecules. Furthermore, the use of this compound in multicomponent reactions could lead to the discovery of new, efficient, and atom-economical synthetic methodologies.

The investigation of the self-assembly of this compound and its derivatives could advance our understanding of supramolecular chemistry and the principles governing the formation of ordered nanostructures. nih.gov This knowledge could be applied to the design of new functional materials with applications in electronics, photonics, and catalysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for p-(3-Hydrazino-3-oxopropoxy)benzohydrazide derivatives, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via condensation reactions between hydrazide precursors and aldehydes/ketones under reflux in ethanol (4–5 hours). For example, 2-oxo-2H-chromene-3-carbohydrazide reacts with substituted benzaldehydes in ethanol to yield derivatives . Solvent selection (e.g., ethanol, POCl₃) and reflux duration are critical for yield optimization. Side reactions, such as unwanted acylation, can be minimized by controlling stoichiometry and reaction temperature .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing p-(3-Hydrazino-3-oxopropoxy)benzohydrazide derivatives?

- Methodological Answer : Use a combination of FTIR (to confirm hydrazide C=O and N–H stretches), ¹H/¹³C NMR (to identify aromatic protons and hydrazine NH signals), and single-crystal X-ray diffraction (for unambiguous structural elucidation). For example, X-ray crystallography revealed monoclinic unit cells (e.g., a = 24.7018 Å, β = 118.0496°) in derivatives . Diffuse reflectance spectroscopy and elemental analysis further validate purity .

Q. How can researchers evaluate the biological activity of these derivatives in in vitro assays?

- Methodological Answer : Standardize antioxidant activity using DPPH radical scavenging assays and FRAP tests, correlating results with substituent effects (e.g., hydroxyl groups enhance activity) . For antimicrobial screening, employ microdilution assays against E. coli, S. aureus, and B. subtilis, with MIC values <50 µg/mL indicating potency . Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HepG2) .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental results for antioxidant mechanisms be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity effects. For instance, SPLET (sequential proton loss electron transfer) dominates in polar media, while HAA (hydrogen atom transfer) prevails in non-polar environments. Validate using thermodynamic calculations (ΔBDE, ΔPA) and kinetic studies (e.g., reaction rates with HO● radicals). DFT analysis at the B3LYP/6-311++G(d,p) level can reconcile discrepancies .

Q. What strategies are recommended for elucidating the reaction mechanisms of hydrazide derivatives in radical scavenging?

- Methodological Answer : Use kinetic isotope effects (KIEs) and ESR spectroscopy to track radical intermediates. For example, 4-hydroxycoumarin benzohydrazide (CBH1) reacts with HO● via a multi-stage SPLET–RRC (radical-radical coupling) mechanism, confirmed by LC-MS identification of dimerized products . Time-resolved fluorescence quenching can further clarify electron-transfer pathways .

Q. How can molecular docking and DFT studies improve the design of acetylcholinesterase (AChE) inhibitors based on benzohydrazide scaffolds?

- Methodological Answer : Perform docking simulations (e.g., AutoDock Vina) to identify binding poses in AChE’s catalytic active site (CAS) and peripheral anionic site (PAS). Prioritize derivatives with thiophene-2-carboxamide substituents, which show higher binding affinity (−9.2 kcal/mol) due to π-π stacking with Trp286. DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity and stability .

Q. What pharmacokinetic parameters should be prioritized in ADMET analysis for benzohydrazide-based drug candidates?

- Methodological Answer : Focus on bioavailability (%F >30%), blood-brain barrier permeability (logBB >0.3), and metabolic stability (CYP450 inhibition profiles). Derivatives with logP <3.5 and PSA <90 Ų exhibit favorable absorption. For example, 4-chloro-N’-(2,6-dichlorobenzylidene)benzohydrazide showed low hepatotoxicity (LD₅₀ >500 mg/kg) in preclinical models .

Notes

- Synthesis Optimization : Microwave-assisted synthesis reduces reaction time (30 minutes vs. 5 hours) and improves yields by 15–20% .

- Contradiction Management : Cross-validate computational results (e.g., Gibbs free energy of activation) with experimental kinetics to resolve mechanistic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.